1-(ethylsulfonyl)-N-(3-fluorobenzyl)-3-methylpiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(ethylsulfonyl)-N-(3-fluorobenzyl)-3-methylpiperidine-3-carboxamide is a chemical compound that has gained attention in the scientific community for its potential use in various fields, including medical research. This compound is also known as EFMC and has been synthesized by several methods. In
Wirkmechanismus
The mechanism of action of EFMC is not fully understood, but it is thought to act on the sigma-1 receptor. This receptor is involved in several cellular processes, including calcium signaling, protein folding, and neurotransmitter release. EFMC has been found to bind to the sigma-1 receptor with high affinity, which may be responsible for its observed pharmacological effects.
Biochemical and Physiological Effects:
EFMC has been found to exhibit anti-inflammatory and analgesic effects in preclinical studies. It has also been shown to have a neuroprotective effect in a rat model of cerebral ischemia/reperfusion injury. EFMC has been found to bind to the sigma-1 receptor with high affinity, which may be responsible for its observed pharmacological effects.
Vorteile Und Einschränkungen Für Laborexperimente
EFMC has several advantages for use in lab experiments, including its high affinity for the sigma-1 receptor and its potential applications in medical research. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on EFMC, including further studies on its mechanism of action, its potential as a PET radiotracer for imaging the sigma-1 receptor, and its potential use as a drug candidate for the treatment of various diseases. Additionally, more studies are needed to determine the optimal dosage and administration route of EFMC for therapeutic use.
Synthesemethoden
EFMC can be synthesized by several methods, including the reaction of 3-methylpiperidine-3-carboxylic acid with 3-fluorobenzylamine, followed by sulfonylation with ethanesulfonyl chloride. Another method involves the reaction of 3-methylpiperidine-3-carboxylic acid with 3-fluorobenzylamine, followed by N-alkylation with ethyl iodide and sulfonylation with sodium ethanesulfonate.
Wissenschaftliche Forschungsanwendungen
EFMC has potential applications in medical research as a potential drug candidate for the treatment of various diseases. It has been found to exhibit anti-inflammatory and analgesic properties in preclinical studies. EFMC has also been studied for its potential use as a PET radiotracer for imaging the sigma-1 receptor in the brain, which is involved in various neurological disorders.
Eigenschaften
IUPAC Name |
2-anilino-4-methyl-N-[(4-propan-2-ylphenyl)methyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-14(2)17-11-9-16(10-12-17)13-22-20(25)19-15(3)23-21(26-19)24-18-7-5-4-6-8-18/h4-12,14H,13H2,1-3H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDQRYHXHKZZNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isopropylbenzyl)-4-methyl-2-(phenylamino)thiazole-5-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.